Benzyl 3-bromo-1H-pyrrole-2-carboxylate
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Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method starts with 1H-pyrrole-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo-1H-pyrrole-2-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols, leading to the formation of substituted pyrrole derivatives.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions. For example, oxidation with reagents like m-chloroperbenzoic acid (m-CPBA) can yield pyrrole N-oxides.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: m-CPBA in dichlorometh
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
benzyl 3-bromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
GOMHGWFZJJJXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Br |
Origin of Product |
United States |
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